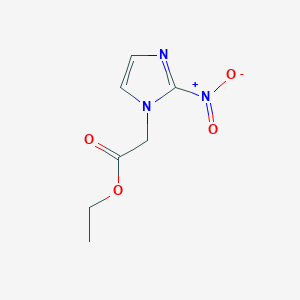
Ethyl 2-(2-nitroimidazol-1-yl)acetate
Cat. No. B8676864
M. Wt: 199.16 g/mol
InChI Key: WUXFNUFFOCOHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05665329
Procedure details


Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate was suspended in 1N NaOH (100 mL) and stirred at room temperature until it turned into a clear solution. The solution was cooled in an ice-bath and neutralized to pH~2 to give a white precipitate. The solid was filtered and washed with water (3×25 mL). Yield: 11.5 g (97%). MS: 189 (M+NH4)+, 172 (M+H)+, 170 (M-H)-. 1H NMR (DMSO-d6) δ5.22 [s, 2H, C H2 -(2-nitroimidazole)], 7.22 and 7.65 (s, 2H, 2-nitroimidazolyl- H).


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]([CH2:9][C:10]([O:12]CC)=[O:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2]>[OH-].[Na+]>[N+:1]([C:4]1[N:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature until it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled in an ice-bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×25 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
